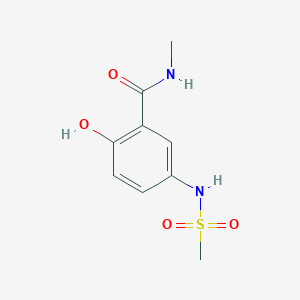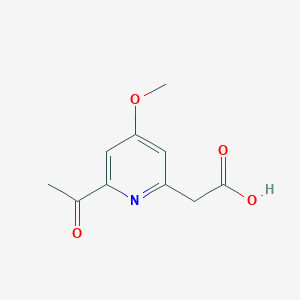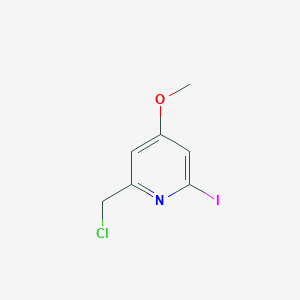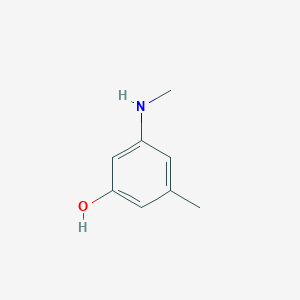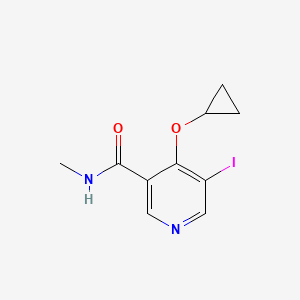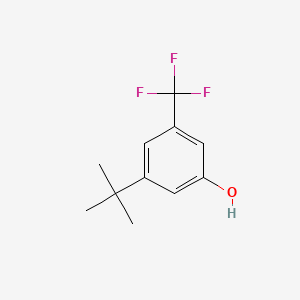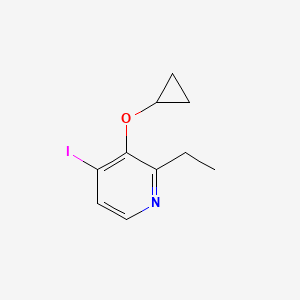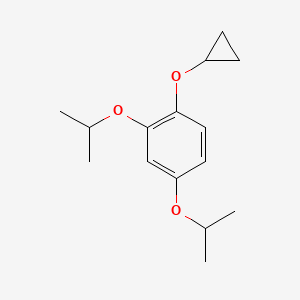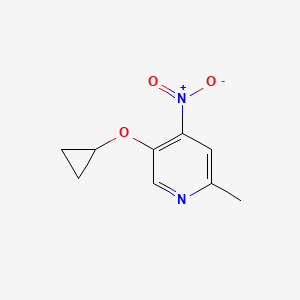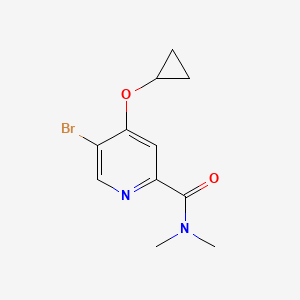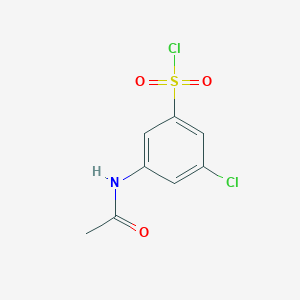
3-(Acetylamino)-5-chlorobenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetylamino)-5-chlorobenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of an acetylamino group, a chlorine atom, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-5-chlorobenzenesulfonyl chloride typically involves the acylation of 3-amino-5-chlorobenzenesulfonyl chloride with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistent product quality.
化学反応の分析
Types of Reactions
3-(Acetylamino)-5-chlorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Acylation: The acetylamino group can participate in acylation reactions with nucleophiles, forming amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Hydrolysis: The reaction is usually performed in aqueous medium at room temperature or slightly elevated temperatures.
Acylation: Reagents such as acetic anhydride or acetyl chloride are used, often in the presence of a base like pyridine.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.
科学的研究の応用
3-(Acetylamino)-5-chlorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as the sulfonation of proteins or peptides, which can alter their biological activity and stability.
Medicine: The compound is used in the development of drugs, particularly those targeting enzymes or receptors that interact with sulfonyl chloride groups.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(Acetylamino)-5-chlorobenzenesulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds. The acetylamino group can also participate in acylation reactions, further expanding the compound’s utility in chemical synthesis.
類似化合物との比較
Similar Compounds
3-(Acetylamino)-5-chlorobenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
3-(Acetylamino)-5-chlorobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
3-(Acetylamino)-5-chlorobenzenesulfonate esters: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
3-(Acetylamino)-5-chlorobenzenesulfonyl chloride is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions. The presence of both an acetylamino group and a sulfonyl chloride group allows for diverse reactivity, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.
特性
分子式 |
C8H7Cl2NO3S |
|---|---|
分子量 |
268.12 g/mol |
IUPAC名 |
3-acetamido-5-chlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7Cl2NO3S/c1-5(12)11-7-2-6(9)3-8(4-7)15(10,13)14/h2-4H,1H3,(H,11,12) |
InChIキー |
NVQFWJYWPCIQMW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC(=C1)Cl)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


